

Administration of Elaidyl-sulfamide in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Elaidyl-sulfamide

Cat. No.: B1671156

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These application notes provide a comprehensive overview of the administration of **Elaidyl-sulfamide** (ES), a potent peroxisome proliferator-activated receptor alpha (PPAR α) agonist, in rodent models. The following sections detail the known administration routes, experimental protocols, and the underlying signaling pathway, offering a valuable resource for preclinical research into the metabolic effects of this compound.

Summary of Quantitative Data

Intraperitoneal (i.p.) administration of **Elaidyl-sulfamide** has been shown to be effective in rodent studies, primarily in models of obesity. The following table summarizes the key quantitative data from these studies.

Administration Route	Rodent Model	Dosage	Frequency	Key Findings	Reference
Intraperitoneal (i.p.)	Obese male rats	0.3 mg/kg	Single dose	Dose-dependent reduction in food intake.	[1] [2] [3]
Intraperitoneal (i.p.)	Obese male rats	3 mg/kg	Single dose	Significant reduction in food intake within the first 60 minutes.	[1] [2]
Intraperitoneal (i.p.)	Obese male rats	3 mg/kg	Daily for 7 days	Reduced feeding and body weight gain; lowered plasma cholesterol.	
Intraperitoneal (i.p.)	Wistar rats	3 mg/kg	Single dose	Did not induce conditioned taste aversion, suggesting it is not an aversive drug.	

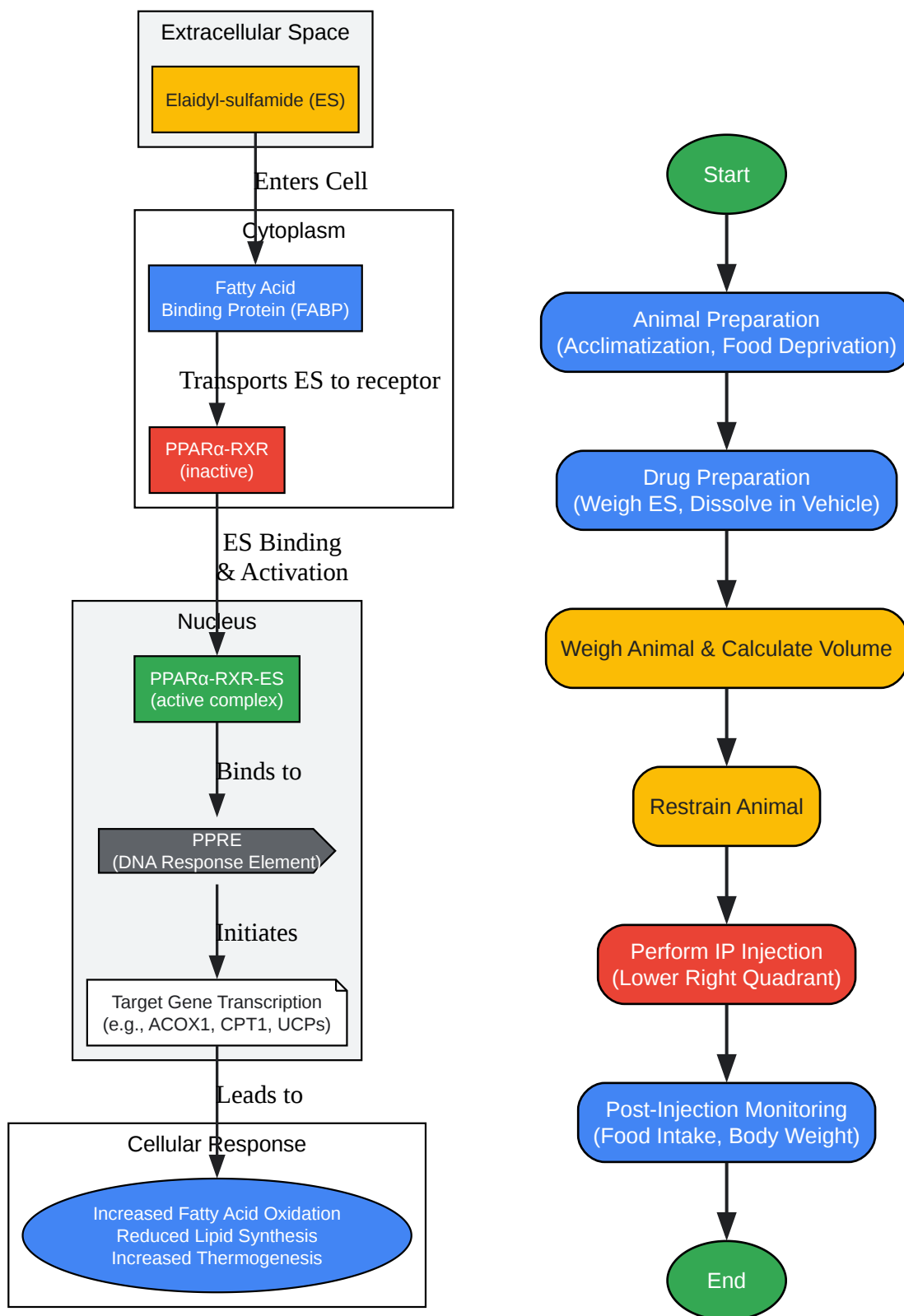
Signaling Pathway

Elaidyl-sulfamide exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon binding of a ligand such as ES, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific

DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.

The activation of PPAR α by **Elaidyl-sulfamide** leads to a cascade of downstream effects, including:

- Increased fatty acid catabolism: Upregulation of genes involved in fatty acid uptake, binding, and β -oxidation in the liver, heart, and skeletal muscle.
- Regulation of lipid metabolism: Modulation of genes controlling cholesterol synthesis and lipid transport.
- Increased thermogenesis: Enhanced expression of uncoupling proteins (UCPs) in brown and white adipose tissue.



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References

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